1-Methoxyhexane-3-thiol, (R)- 1-Methoxyhexane-3-thiol, (R)-
Brand Name: Vulcanchem
CAS No.: 449174-61-2
VCID: VC17014960
InChI: InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol

1-Methoxyhexane-3-thiol, (R)-

CAS No.: 449174-61-2

Cat. No.: VC17014960

Molecular Formula: C7H16OS

Molecular Weight: 148.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxyhexane-3-thiol, (R)- - 449174-61-2

Specification

CAS No. 449174-61-2
Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
IUPAC Name (3R)-1-methoxyhexane-3-thiol
Standard InChI InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Standard InChI Key GTDLILFCRHJTRW-SSDOTTSWSA-N
Isomeric SMILES CCC[C@H](CCOC)S
Canonical SMILES CCCC(CCOC)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a six-carbon chain (hexane) with a methoxy group at position 1 and a thiol group at position 3. The R-configuration at the third carbon introduces chirality, which is critical for its biological activity and sensory profiles. The SMILES notation for the molecule is CCC[C@H](CCOC)S, reflecting the stereochemistry . The methoxy group enhances solubility in polar solvents, while the thiol group contributes to reactivity, particularly in redox reactions and nucleophilic substitutions .

Synthesis and Production Methods

Alternative Routes

A Michael addition–acetylation strategy offers a combinatorial approach:

  • Thioacetic Acid Addition: Thioacetic acid reacts with α,β-unsaturated ketones to form thioesters.

  • Reduction: Aluminum hydride reduces the thioester to a thiol.

  • Acetylation: Acetyl chloride introduces the methoxy group .
    While efficient for generating diverse thiol derivatives, this method requires precise separation techniques to isolate the target compound .

Applications in Industry and Biology

Fragrance and Flavor Enhancement

1-Methoxyhexane-3-thiol, (R)- contributes to the aroma profiles of wines and tropical fruits. In Sauvignon Blanc wines, it enhances “passionfruit” and “guava” notes at concentrations as low as 50 ng/L . Its synergy with other varietal thiols (e.g., 3-mercaptohexanol) amplifies sensory complexity, making it valuable in perfumery and food flavoring .

Antioxidant Activity

The thiol group acts as a radical scavenger, mitigating oxidative stress in cellular environments. Comparative studies with glutathione (C₁₀H₁₉N₃O₆S₂) show that 1-Methoxyhexane-3-thiol, (R)- exhibits moderate antioxidant capacity, though less potent than tripeptide-based systems.

Chemical Intermediate

The compound serves as a precursor in synthesizing sulfur-containing polymers and pharmaceuticals. Its reactivity in thiol-ene “click” chemistry enables crosslinking in hydrogels and drug-delivery systems.

Biological and Environmental Interactions

Metabolic Pathways

In Vitis vinifera (wine grapes), glutathionylated precursors like S-3-(hexan-1-ol)-glutathione (G3MH) are enzymatically cleaved by γ-glutamyltranspeptidase during fermentation, releasing 3-mercaptohexanol and its derivatives . The presence of Botrytis cinerea (noble rot) upregulates these pathways, though excessive fungal activity degrades thiols via laccase-mediated oxidation .

Ecotoxicology

Comparative Analysis with Related Thiols

Structural and Functional Contrasts

  • 1-Mercaptohexane (C₆H₁₄S): Lacks the methoxy group, resulting in a simpler odor profile (“sulfurous” vs. “fruity”).

  • 3-Mercapto-1-methoxyheptane (C₈H₁₈OS): A longer carbon chain confers higher hydrophobicity and altered volatility.

  • Cysteine (C₃H₇NO₂S): An amino acid critical in protein structure; less volatile but more biologically versatile.

Olfactory Thresholds

CompoundOdor Threshold (ng/L)Primary Aroma Notes
1-Methoxyhexane-3-thiol50Passionfruit, Guava
4-Mercapto-4-methylpentan-2-one0.8Boxwood, Citrus
3-Mercaptohexanol60Grapefruit, Tropical
Data synthesized from wine chemistry studies highlight its potency relative to other thiols .

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